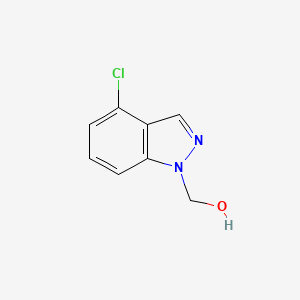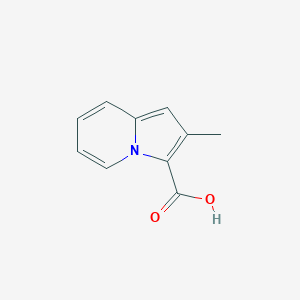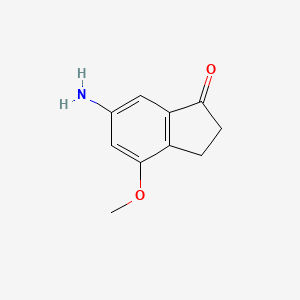
3-Chloro-1-methyl-1H-indazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1-methyl-1H-indazol-5-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-1H-indazol-5-ol can be achieved through various methods. One common approach involves the cyclization of 2-(methylamino)benzonitrile with an organometallic reagent to form an N-H ketimine species, followed by a copper(II) acetate-catalyzed reaction to form the N-N bond in dimethyl sulfoxide under an oxygen atmosphere . Another method includes the reduction of 3-chloro-5-nitro-1H-indazole using stannous chloride dihydrate in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts, such as copper(II) acetate, is common in these processes to facilitate efficient cyclization and bond formation.
化学反应分析
Types of Reactions
3-Chloro-1-methyl-1H-indazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include stannous chloride dihydrate for reduction, copper(II) acetate for cyclization, and various organometallic reagents for bond formation. Reaction conditions often involve refluxing in solvents like ethanol or dimethyl sulfoxide under an oxygen atmosphere .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of 3-chloro-5-nitro-1H-indazole yields this compound .
科学研究应用
3-Chloro-1-methyl-1H-indazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
作用机制
The mechanism of action of 3-Chloro-1-methyl-1H-indazol-5-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, indazole derivatives can act as inhibitors of phosphoinositide 3-kinase δ, which is involved in various cellular processes .
相似化合物的比较
Similar Compounds
1H-Indazole: A basic indazole structure without additional substituents.
2H-Indazole: A tautomeric form of indazole with different stability.
3-Chloro-1H-indazole: Similar to 3-Chloro-1-methyl-1H-indazol-5-ol but lacks the methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups on the indazole ring enhances its reactivity and potential as a pharmacologically active compound .
属性
分子式 |
C8H7ClN2O |
|---|---|
分子量 |
182.61 g/mol |
IUPAC 名称 |
3-chloro-1-methylindazol-5-ol |
InChI |
InChI=1S/C8H7ClN2O/c1-11-7-3-2-5(12)4-6(7)8(9)10-11/h2-4,12H,1H3 |
InChI 键 |
LKDFBRKFTUEJDN-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)O)C(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B11911618.png)




![[2-(hydroxymethyl)-7H-purin-6-yl]methanol](/img/structure/B11911651.png)
![2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11911657.png)



